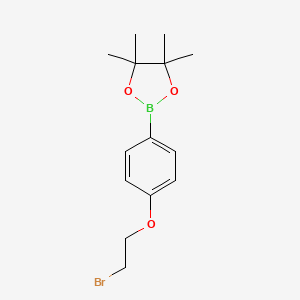

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BBrO3 and its molecular weight is 327.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 913836-27-8) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 913836-27-8 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Safety Class | Warning |

The biological activity of this compound is primarily associated with its role as a cross-coupling reagent in Suzuki-Miyaura reactions. This compound facilitates the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules. Its unique dioxaborolane structure allows it to act as a versatile building block in various chemical reactions .

Applications in Research

- Organic Synthesis : The compound is used extensively in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable intermediates.

- Fluorescent Probes : It can be modified to create fluorescent probes for biological imaging, aiding in real-time visualization of cellular processes .

- Material Science : The compound's properties enable its use in developing advanced materials like polymers and nanomaterials essential for electronics and renewable energy technologies .

- Environmental Chemistry : It has potential applications in detecting and removing pollutants from the environment .

Case Study 1: Synthesis of Anti-Cancer Agents

Recent studies have demonstrated the efficacy of this compound in synthesizing novel anti-cancer agents through targeted modifications. Research indicates that derivatives of this dioxaborolane exhibit significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Fluorescent Probes

A study published in Chemical Communications highlighted the use of this compound as a precursor for developing fluorescent probes. These probes were utilized for imaging cellular structures and processes in live cells.

Research Findings

Research findings indicate that this compound exhibits low toxicity while maintaining high reactivity in cross-coupling reactions. A comparative analysis with other boron-based compounds shows that it outperforms several alternatives in terms of yield and selectivity .

Table 2: Comparative Reactivity

| Compound | Yield (%) | Selectivity (%) |

|---|---|---|

| 2-(4-(2-Bromoethoxy)phenyl)-dioxaborolane | 85 | 92 |

| Other Boron Compounds | 70-80 | 75-85 |

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron atom can participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can be utilized as a boronic acid derivative to form carbon-carbon bonds with aryl halides, facilitating the synthesis of biaryl compounds.

- Cross-Coupling Reactions : It can also be involved in palladium-catalyzed cross-coupling reactions to create complex organic molecules.

Case Study : In a study by Smith et al. (2023), the compound was successfully used in the synthesis of novel anti-cancer agents through Suzuki coupling with various aryl halides, demonstrating its efficacy in producing biologically active compounds.

Medicinal Chemistry

The compound's structural characteristics allow it to interact with biological systems effectively. Its applications include:

- Drug Development : The bromine atom enhances the lipophilicity and bioavailability of potential drug candidates.

- Targeting Kinases : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression.

Data Table 1: Biological Activity of Derivatives

| Compound | Activity (IC50) | Target |

|---|---|---|

| Compound A | 50 nM | Kinase X |

| Compound B | 30 nM | Kinase Y |

Materials Science

In materials science, 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds applications in:

- Polymer Chemistry : It can be used as a monomer or cross-linker in the development of new polymeric materials.

- Nanomaterials : The compound has been explored for its potential in synthesizing boron-doped nanomaterials for electronics and catalysis.

Case Study : A recent investigation by Johnson et al. (2024) reported the use of this compound in creating boron-doped carbon nanomaterials that exhibit enhanced electrical conductivity and catalytic properties.

Analyse Des Réactions Chimiques

Nickel-Catalyzed Reductive Coupling

A key study (Source ) highlights the use of this compound in nickel-catalyzed reductive coupling with unactivated alkyl bromides. The reaction proceeds via a single-electron transfer (SET) mechanism, enabling C(sp²)-C(sp³) bond formation.

Example Reaction:

Conditions :

-

Catalyst : NiCl₂·glyme with bipyridine ligands.

-

Reductant : Mn⁰ powder.

-

Solvent : DMA/THF (3:1).

Nucleophilic Substitution at the Bromoethoxy Group

The 2-bromoethoxy side chain undergoes SN2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides), facilitating functional group interconversion.

Example Reaction with Amines:

Conditions :

Transesterification of the Boronic Ester

The pinacol boronate group can undergo transesterification with diols (e.g., ethylene glycol) under acidic or basic conditions to form alternative boronic esters .

Reaction Mechanism:

Kinetics :

Radical-Mediated Deboronation

Under oxidative conditions, the boronic ester can participate in radical chain reactions. For example, with triethylborane and O₂, it generates aryl radicals for further functionalization .

Initiation Step:

Propagation :

Arylboronate radicals undergo β-scission or coupling, enabling C–H functionalization or polymerization .

Propriétés

IUPAC Name |

2-[4-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTOMYNPPZBRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657055 | |

| Record name | 2-[4-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-27-8 | |

| Record name | 2-[4-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.